molecular formula C9H7FN4O2 B11794527 5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11794527
M. Wt: 222.18 g/mol
InChI Key: JHGIQCDXMVSRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzyl azide with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity. The triazole ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Amino-2-(4-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Amino-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Amino-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

5-amino-2-(4-fluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H2,11,13)(H,15,16)

InChI Key

JHGIQCDXMVSRSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=C(C(=N2)N)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.